molecular formula C21H21NO4 B11287849 3-ethyl-9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11287849
M. Wt: 351.4 g/mol
InChI Key: PUTMPLQKCFFQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-9-(4-METHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-9-(4-METHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the chromeno-oxazine structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques such as continuous flow reactors may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The presence of functional groups allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of novel therapeutic agents.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-ETHYL-9-(4-METHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-ETHYL-9-(4-HYDROXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE
  • 3-ETHYL-9-(4-CHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE

Uniqueness: The presence of the methoxy group in 3-ETHYL-9-(4-METHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE distinguishes it from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

3-ethyl-9-(4-methoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO4/c1-4-16-13(2)17-9-10-19-18(20(17)26-21(16)23)11-22(12-25-19)14-5-7-15(24-3)8-6-14/h5-10H,4,11-12H2,1-3H3

InChI Key

PUTMPLQKCFFQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)OC)OC1=O)C

Origin of Product

United States

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